2-[(propan-2-yl)(propyl)amino]ethane-1-thiol
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Overview
Description
2-[(Propan-2-yl)(propyl)amino]ethane-1-thiol is an organic compound that features both amine and thiol functional groups. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of both an amine and a thiol group allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(propan-2-yl)(propyl)amino]ethane-1-thiol typically involves the reaction of an appropriate amine with a thiol-containing compound. One common method is the reaction of 2-chloroethanethiol with isopropylamine and propylamine under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine displaces the chlorine atom, forming the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification steps, such as distillation or recrystallization, are necessary to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(Propan-2-yl)(propyl)amino]ethane-1-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding amines or thiols.
Substitution: New carbon-nitrogen bonds, leading to various substituted amines.
Scientific Research Applications
2-[(Propan-2-yl)(propyl)amino]ethane-1-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its thiol group, which can form disulfide bonds.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 2-[(propan-2-yl)(propyl)amino]ethane-1-thiol involves its ability to interact with various molecular targets through its amine and thiol groups. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The amine group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to its targets. These interactions can modulate enzymatic activity, protein-protein interactions, and other biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-[(Propan-2-yl)amino]ethane-1-thiol: Lacks the propyl group, making it less hydrophobic.
2-[(Propyl)amino]ethane-1-thiol: Lacks the isopropyl group, affecting its steric properties.
Ethanethiol: Contains only the thiol group, lacking the amine functionality.
Uniqueness
2-[(Propan-2-yl)(propyl)amino]ethane-1-thiol is unique due to the presence of both an isopropyl and a propyl group attached to the amine, which enhances its hydrophobicity and steric properties. This dual functionality allows it to participate in a broader range of chemical reactions and interactions compared to its simpler analogs.
Properties
CAS No. |
36759-68-9 |
---|---|
Molecular Formula |
C8H19NS |
Molecular Weight |
161.3 |
Purity |
95 |
Origin of Product |
United States |
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